

Application Notes and Protocols for BAY 1003803 in HaCaT Keratinocyte Cell Line

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Compound of Interest

Compound Name: BAY 1003803

Cat. No.: B15144598

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Introduction

BAY 1003803 is a potent, non-steroidal agonist of the glucocorticoid receptor (GR) designed for topical application. It is under investigation for the treatment of inflammatory skin conditions such as psoriasis and atopic dermatitis. These application notes provide detailed protocols for utilizing **BAY 1003803** in the immortalized human keratinocyte cell line, HaCaT, a widely used in vitro model for studying epidermal biology and inflammatory skin diseases. The following sections detail the mechanism of action, experimental procedures, and representative data for studying the effects of **BAY 1003803** in HaCaT cells.

Mechanism of Action of BAY 1003803

BAY 1003803 exerts its anti-inflammatory effects by binding to the glucocorticoid receptor. In its inactive state, the GR resides in the cytoplasm complexed with heat shock proteins (Hsp). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the Hsp complex, and translocates to the nucleus. In the nucleus, the activated GR can modulate gene expression through two primary mechanisms:

- **Transactivation:** The GR homodimerizes and binds to glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased expression of anti-inflammatory proteins.

- **Transrepression:** The GR monomer can interfere with the activity of pro-inflammatory transcription factors, such as NF- κ B and AP-1, thereby downregulating the expression of inflammatory cytokines, chemokines, and adhesion molecules.

Data Presentation

The following tables summarize representative quantitative data from hypothetical experiments designed to characterize the activity of **BAY 1003803** in HaCaT cells.

Table 1: Cytotoxicity of **BAY 1003803** in HaCaT Cells

Concentration (μ M)	Cell Viability (%)	Standard Deviation
0 (Vehicle)	100	4.5
0.01	98.7	5.1
0.1	97.2	4.8
1	95.5	5.3
10	92.1	6.2
100	88.9	7.1

Table 2: Inhibition of TNF- α -Induced IL-6 Expression by **BAY 1003803**

Treatment	IL-6 Concentration (pg/mL)	Standard Deviation	% Inhibition
Vehicle Control	25.3	8.7	-
TNF- α (10 ng/mL)	850.6	75.4	0
TNF- α + BAY 1003803 (0.01 μ M)	675.1	62.1	20.6
TNF- α + BAY 1003803 (0.1 μ M)	420.8	45.3	50.5
TNF- α + BAY 1003803 (1 μ M)	180.2	25.9	78.8
TNF- α + BAY 1003803 (10 μ M)	95.7	15.6	88.7

Experimental Protocols

HaCaT Cell Culture

Materials:

- HaCaT keratinocyte cell line
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)

Protocol:

- Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

- Maintain cells in a humidified incubator at 37°C with 5% CO₂.
- Subculture cells when they reach 80-90% confluency.
- To subculture, wash the cells with PBS, then add Trypsin-EDTA and incubate until cells detach.
- Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating.

Cell Viability Assay (MTT Assay)

Materials:

- HaCaT cells
- 96-well plates
- **BAY 1003803** stock solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Dimethyl sulfoxide (DMSO)

Protocol:

- Seed HaCaT cells in a 96-well plate at a density of 1×10^4 cells/well and allow them to adhere overnight.
- Treat the cells with various concentrations of **BAY 1003803** (or vehicle control) and incubate for 24-48 hours.
- Add MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Anti-Inflammatory Assay (IL-6 ELISA)

Materials:

- HaCaT cells
- 24-well plates
- **BAY 1003803**
- Tumor Necrosis Factor-alpha (TNF- α)
- Human IL-6 ELISA kit

Protocol:

- Seed HaCaT cells in a 24-well plate and grow to 80% confluency.
- Pre-treat the cells with different concentrations of **BAY 1003803** for 1 hour.
- Induce inflammation by adding TNF- α (10 ng/mL) to the wells (except for the vehicle control) and incubate for 24 hours.
- Collect the cell culture supernatants.
- Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.

Western Blot for Glucocorticoid Receptor Nuclear Translocation

Materials:

- HaCaT cells
- 6-well plates
- **BAY 1003803**

- Cell lysis buffer and nuclear extraction kit
- Primary antibody against Glucocorticoid Receptor
- Secondary antibody (HRP-conjugated)
- Chemiluminescence substrate

Protocol:

- Treat HaCaT cells with **BAY 1003803** (1 μ M) for various time points (e.g., 0, 15, 30, 60 minutes).
- Fractionate the cells to separate cytoplasmic and nuclear extracts using a nuclear extraction kit.
- Determine the protein concentration of each fraction.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane and incubate with the primary antibody against the glucocorticoid receptor.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the protein bands using a chemiluminescence substrate and an imaging system.

Quantitative PCR (qPCR) for Gene Expression Analysis

Materials:

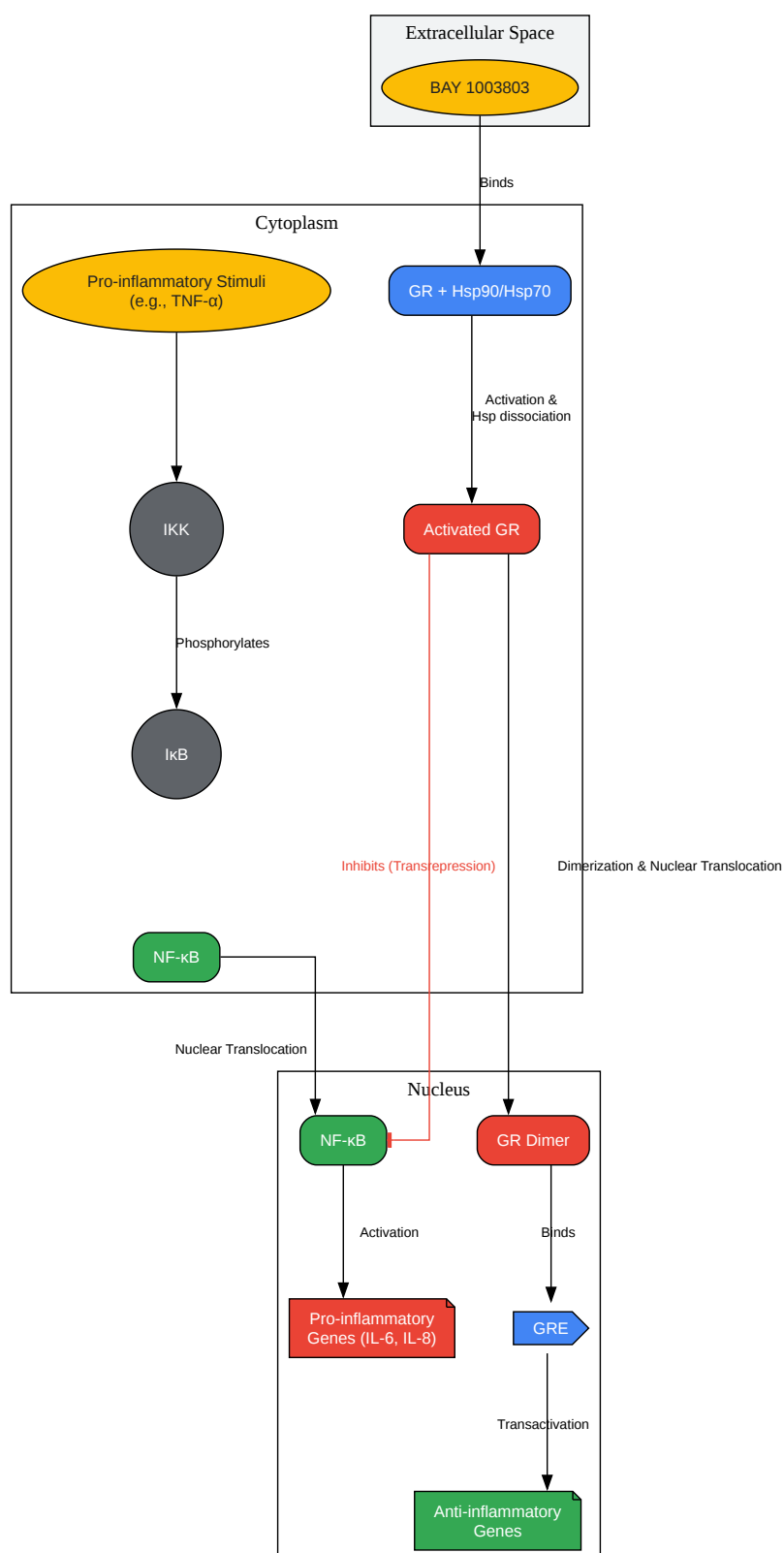
- HaCaT cells
- 6-well plates
- **BAY 1003803**
- TNF- α

- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix
- Primers for target genes (e.g., IL-6, IL-8, GAPDH)

Protocol:

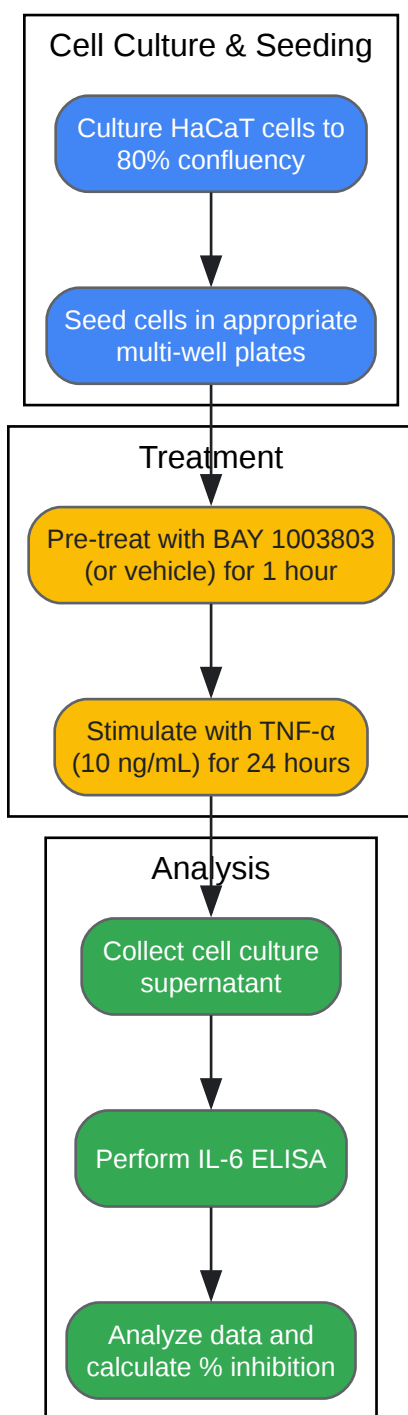
- Pre-treat HaCaT cells with **BAY 1003803** for 1 hour, followed by stimulation with TNF- α for 6-24 hours.
- Extract total RNA from the cells using an RNA extraction kit.
- Synthesize cDNA from the extracted RNA.
- Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the genes of interest.
- Normalize the expression of the target genes to a housekeeping gene (e.g., GAPDH) and calculate the relative fold change in expression.

Visualizations



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Caption: Signaling pathway of **BAY 1003803** in keratinocytes.



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Caption: Experimental workflow for the anti-inflammatory assay.

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